molecular formula C9H16BFO2 B13531170 2-(2-Fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13531170
M. Wt: 186.03 g/mol
InChI Key: POMLRTZOASUWBX-UHFFFAOYSA-N
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Description

2-(2-Fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of a fluorocyclopropyl group and a dioxaborolane ring, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluorocyclopropyl derivatives with boronic acid or boronate esters. One common method is the reaction of 2-fluorocyclopropyl bromide with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound acts as a boron reagent to form carbon-carbon bonds with aryl or vinyl halides.

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Substitution: The fluorocyclopropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

    Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.

    Boronic Acids: Formed through oxidation reactions.

Scientific Research Applications

2-(2-Fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The fluorocyclopropyl group enhances the reactivity and stability of the compound, making it an efficient reagent for these reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Fluorocyclopropylboronic Acid: Similar in structure but lacks the dioxaborolane ring.

    4,4,5,5-Tetramethyl-2-(2-trifluoromethylphenyl)-1,3,2-dioxaborolane: Contains a trifluoromethyl group instead of a fluorocyclopropyl group.

Uniqueness

2-(2-Fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorocyclopropyl group and a dioxaborolane ring. This structure imparts high reactivity and stability, making it a valuable reagent in various chemical reactions and applications .

Properties

Molecular Formula

C9H16BFO2

Molecular Weight

186.03 g/mol

IUPAC Name

2-(2-fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C9H16BFO2/c1-8(2)9(3,4)13-10(12-8)6-5-7(6)11/h6-7H,5H2,1-4H3

InChI Key

POMLRTZOASUWBX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2F

Origin of Product

United States

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